Methyl 3-amino-3-(2-chloropyridin-4-yl)propanoate hydrochloride
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Overview
Description
Methyl 3-amino-3-(2-chloropyridin-4-yl)propanoate hydrochloride is a chemical compound with the molecular formula C9H12ClN2O2·HCl It is a derivative of propanoate and contains a pyridine ring substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(2-chloropyridin-4-yl)propanoate hydrochloride typically involves the reaction of 2-chloropyridine with an appropriate amino acid derivative. One common method involves the use of methyl 3-amino-3-(2-chloropyridin-4-yl)propanoate as a starting material, which is then converted to its hydrochloride salt through a reaction with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(2-chloropyridin-4-yl)propanoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in various substituted pyridine derivatives .
Scientific Research Applications
Methyl 3-amino-3-(2-chloropyridin-4-yl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(2-chloropyridin-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-(3-chloropyridin-4-yl)propanoate: Similar structure but with a different position of the chlorine atom on the pyridine ring.
Methyl 3-amino-3-(pyridin-4-yl)propanoate hydrochloride: Lacks the chlorine substitution on the pyridine ring.
Uniqueness
Methyl 3-amino-3-(2-chloropyridin-4-yl)propanoate hydrochloride is unique due to the specific position of the chlorine atom on the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
methyl 3-amino-3-(2-chloropyridin-4-yl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2.ClH/c1-14-9(13)5-7(11)6-2-3-12-8(10)4-6;/h2-4,7H,5,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMLCQCXWGGTDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=NC=C1)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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